N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine to form 2-(morpholino)-2-(thiophen-2-yl)ethyl bromide.
Sulfonamide Formation: The intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholine ring and thiophene ring can interact with various molecular targets, while the sulfonamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)naphthalene-1-sulfonamide: Lacks the thiophene ring, which may affect its binding properties and reactivity.
N-(2-thiophen-2-yl)ethyl)naphthalene-1-sulfonamide: Lacks the morpholine ring, which may influence its solubility and interaction with biological targets.
Uniqueness
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is unique due to the presence of both the morpholine and thiophene rings, which can provide a balance of hydrophilic and hydrophobic properties, as well as potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c23-27(24,20-9-3-6-16-5-1-2-7-17(16)20)21-15-18(19-8-4-14-26-19)22-10-12-25-13-11-22/h1-9,14,18,21H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHORDNVDPVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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